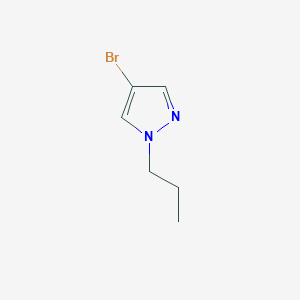![molecular formula C8H15N B136504 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane CAS No. 149846-60-6](/img/structure/B136504.png)
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane, also known as tropinone or ecgonine ketone, is a bicyclic organic compound that belongs to the class of tropanes. It is a key intermediate in the synthesis of various important pharmaceuticals, including cocaine, atropine, scopolamine, and other tropane alkaloids. The unique structure and properties of tropinone make it an important target for synthetic chemists and medicinal chemists.
Mécanisme D'action
The mechanism of action of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the central nervous system.
Effets Biochimiques Et Physiologiques
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anesthetic properties, as well as anticonvulsant activity. It has also been shown to have potential anticancer activity, although the mechanism of action is not well understood. Additionally, 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane has been shown to have effects on the cardiovascular system, including vasodilation and decreased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Tropinone is a valuable starting material for the synthesis of various tropane alkaloids, including cocaine, atropine, and scopolamine. It is also a useful tool for studying the biological activity of tropane alkaloids. However, its low yield and complex synthesis make it difficult to work with in the laboratory.
Orientations Futures
There are several potential future directions for research on 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. One area of interest is the development of new synthetic methods for the production of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and other tropane alkaloids. Another area of interest is the study of the biological activity of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and its potential as a drug target. Additionally, there is interest in the development of new tropane alkaloids with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane involves several steps, starting from the reaction of pyrrole with acetone to form pyrrole-2-carboxaldehyde. The aldehyde is then condensed with methylamine to form the corresponding imine, which is reduced with sodium borohydride to form the amine. The amine is then oxidized with potassium permanganate to form 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. The overall yield of this synthesis is around 20%.
Applications De Recherche Scientifique
Tropinone has been extensively studied for its potential use as a starting material for the synthesis of various tropane alkaloids. It has also been studied for its biological activity, including its effects on the central nervous system and its potential as a drug target. Tropinone has been shown to have anticonvulsant, analgesic, and anesthetic properties, as well as potential anticancer activity.
Propriétés
Numéro CAS |
149846-60-6 |
|---|---|
Nom du produit |
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
6-propan-2-yl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-7-4-3-5-8(7)9/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ZDLLZJXEZHLETJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C1CCC2 |
SMILES canonique |
CC(C)N1C2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



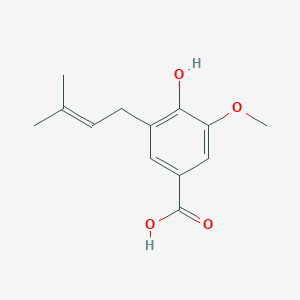
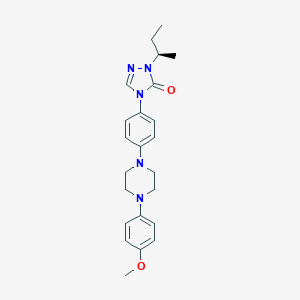
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
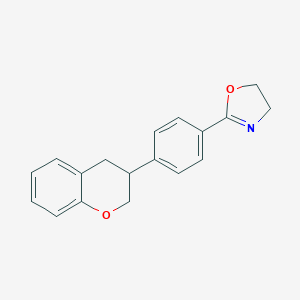
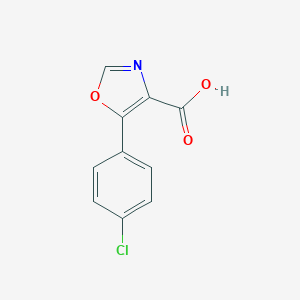
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
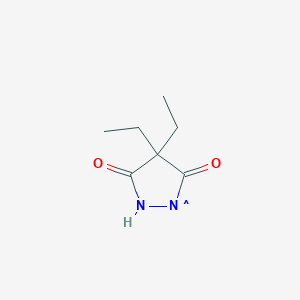
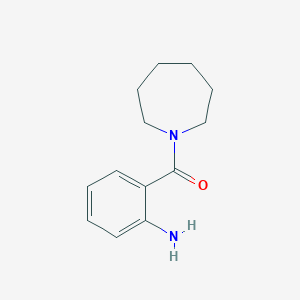
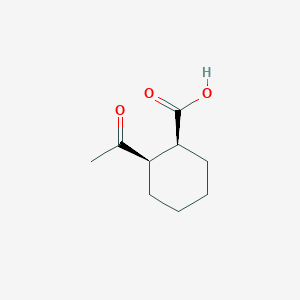
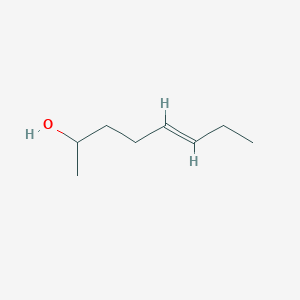
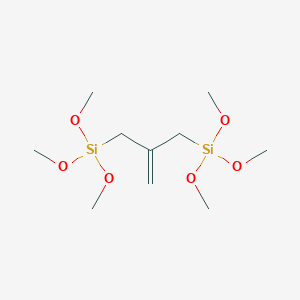
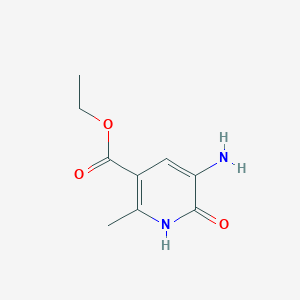
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
